molecular formula C13H12N2 B14148463 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline CAS No. 58457-42-4

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline

Cat. No.: B14148463
CAS No.: 58457-42-4
M. Wt: 196.25 g/mol
InChI Key: APTDWHWHMIIOLV-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2,3-dimethyl-7-aminoindole with acetoacetic ester under acidic conditions. This reaction typically requires heating and the use of a strong acid catalyst .

Another approach involves the reaction of 2,3-dimethylindole with an appropriate quinoline derivative under basic conditions. This method may involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced pyrroloquinoline derivatives, and various substituted pyrroloquinoline compounds .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Properties

CAS No.

58457-42-4

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline

InChI

InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3

InChI Key

APTDWHWHMIIOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC3=C2N=CC=C3)C

solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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